molecular formula C14H19NO3 B3342159 (4S)-N-Cbz-4-hydroxy-azepane CAS No. 1292324-55-0

(4S)-N-Cbz-4-hydroxy-azepane

Cat. No. B3342159
CAS RN: 1292324-55-0
M. Wt: 249.3 g/mol
InChI Key: GJXUQWPNVHGPQC-ZDUSSCGKSA-N
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Description

(4S)-N-Cbz-4-hydroxy-azepane is an organic compound that belongs to the family of azepanes. Azepanes are a class of heterocyclic compounds that contain a seven-membered ring with one nitrogen atom. (4S)-N-Cbz-4-hydroxy-azepane is a chiral compound, which means that it exists in two enantiomeric forms, i.e., (4S)- and (4R)-N-Cbz-4-hydroxy-azepane. In

Mechanism of Action

The exact mechanism of action of ((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to have antiviral activity by inhibiting the replication of certain viruses, such as HIV and hepatitis C virus. In addition, it has antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations associated with the use of ((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane. One direction is the development of new drugs based on its structure and biological activities. Another direction is the study of its mechanism of action and its potential use in the treatment of neurological disorders. Additionally, the synthesis of new derivatives of ((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane could lead to the discovery of compounds with even greater biological activities.

Scientific Research Applications

((4S)-N-Cbz-4-hydroxy-azepane)-N-Cbz-4-hydroxy-azepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

benzyl (4S)-4-hydroxyazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXUQWPNVHGPQC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N-Cbz-4-hydroxy-azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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